molecular formula C37H48ClN3O5Si B12370015 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate

4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate

Cat. No.: B12370015
M. Wt: 678.3 g/mol
InChI Key: ASOJOMUYYWXELF-UHFFFAOYSA-N
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Preparation Methods

SiR-Halo is synthesized through the nucleophilic addition of metalated aryl species to Si-xanthone . The preparation involves several steps, including the formation of the silicon-rhodamine core and the attachment of the HaloTag ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity . Industrial production methods for SiR-Halo are similar to laboratory synthesis but are scaled up to meet commercial demands.

Chemical Reactions Analysis

SiR-Halo undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions are typically different derivatives of SiR-Halo with altered fluorescence properties .

Scientific Research Applications

SiR-Halo has a wide range of scientific research applications:

Mechanism of Action

SiR-Halo exerts its effects through its unique fluorescence properties. The compound binds to HaloTag fusion proteins, which shifts the equilibrium between its fluorescent and nonfluorescent forms. This binding increases the fluorescence intensity, allowing for high-resolution imaging . The molecular targets of SiR-Halo are primarily HaloTag fusion proteins, and the pathways involved include the dynamic equilibrium between the fluorescent zwitterion and the nonfluorescent spirocyclic form .

Properties

Molecular Formula

C37H48ClN3O5Si

Molecular Weight

678.3 g/mol

IUPAC Name

4-[2-[2-(6-chlorohexoxy)ethoxy]ethylcarbamoyl]-2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]benzoate

InChI

InChI=1S/C37H48ClN3O5Si/c1-40(2)27-12-15-30-33(24-27)47(5,6)34-25-28(41(3)4)13-16-31(34)35(30)32-23-26(11-14-29(32)37(43)44)36(42)39-18-20-46-22-21-45-19-10-8-7-9-17-38/h11-16,23-25H,7-10,17-22H2,1-6H3,(H-,39,42,43,44)

InChI Key

ASOJOMUYYWXELF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)NCCOCCOCCCCCCCl)C(=O)[O-]

Origin of Product

United States

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